molecular formula C5H10ClF4NO B1446941 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride CAS No. 1803607-46-6

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride

Cat. No.: B1446941
CAS No.: 1803607-46-6
M. Wt: 211.58 g/mol
InChI Key: PRMSELKDACEACK-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride is a fluorinated organic building block of significant interest in medicinal chemistry and neuroscience research. Its primary research application is as a critical precursor in the synthesis of Idalopirdine Hydrochloride (Lu AE58054), a potent and selective 5-HT6 receptor antagonist that has been investigated for the treatment of cognitive deficits associated with Alzheimer's disease . The molecule incorporates a 2,2,3,3-tetrafluoropropoxy side chain, a feature known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including their metabolic stability and binding affinity. Researchers utilize this compound to explore the role of 5-HT6 receptor modulation in cognitive processes and to develop novel therapeutic agents for central nervous system (CNS) disorders. It is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F4NO.ClH/c6-4(7)5(8,9)3-11-2-1-10;/h4H,1-3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMSELKDACEACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(F)F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,2,3,3-tetrafluoropropoxy)ethan-1-amine hydrochloride typically involves multi-step reactions starting from fluorinated alcohols and amines. The key synthetic approach is nucleophilic substitution where the fluorinated propoxy moiety is introduced onto an ethanamine framework, followed by salt formation with hydrochloric acid to yield the hydrochloride form.

Stepwise Preparation Process

Step 1: Preparation of Fluorinated Propoxy Intermediate

  • Starting materials: fluorinated alcohols such as 2,2,3,3-tetrafluoropropanol.
  • The fluorinated alcohol undergoes activation, often via conversion to a suitable leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution.
  • Reaction conditions: moderate temperatures (40°C to 100°C) in aprotic solvents like toluene or isopropyl alcohol to optimize yield and selectivity.

Step 2: Nucleophilic Substitution with Ethanamine

  • Ethan-1-amine or its derivatives are reacted with the activated fluorinated intermediate.
  • The nucleophilic amine attacks the electrophilic carbon attached to the fluorinated propoxy group, forming the ether linkage.
  • Reaction conditions: controlled temperature and solvent environment to favor substitution over side reactions.

Step 3: Formation of Hydrochloride Salt

  • The free amine product is treated with hydrochloric acid to form the hydrochloride salt.
  • This step enhances solubility and stability for further applications.
  • Typically performed in an aqueous or alcoholic medium under mild conditions.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Role in Synthesis
Temperature 40°C – 100°C Controls reaction rate and selectivity
Solvents Isopropyl alcohol, toluene Facilitates nucleophilic substitution
Base (for substitution) Sodium hydroxide (if needed) Deprotonates amine, promotes substitution
Acid (for salt formation) Hydrochloric acid Converts amine to hydrochloride salt
Reaction time Several hours (varies by step) Ensures completion of reaction

Mechanistic Insights

  • The nucleophilic substitution involves the amine attacking the electrophilic carbon adjacent to the fluorinated propoxy group.
  • The presence of multiple fluorine atoms increases the electrophilicity of the carbon center due to their strong electron-withdrawing effect.
  • The hydrochloride salt formation is a straightforward acid-base reaction, stabilizing the amine in salt form.

Research Findings and Data

  • Studies indicate fluorinated compounds like this compound exhibit enhanced lipophilicity and biological stability, which are linked to the fluorine atoms’ influence on molecular properties.
  • The choice of solvent and temperature critically affects the nucleophilic substitution yield, with isopropyl alcohol and toluene being most effective.
  • The hydrochloride salt form demonstrates improved solubility and handling safety, essential for pharmaceutical research applications.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Purpose/Outcome
Activation of fluorinated alcohol Fluorinated alcohol + tosylation reagent or halogen source Creates a good leaving group for substitution
Nucleophilic substitution Ethan-1-amine, solvent (isopropyl alcohol/toluene), base (NaOH if needed), 40-100°C Formation of ether linkage with amine backbone
Salt formation Hydrochloric acid, aqueous/alcoholic medium Conversion to hydrochloride salt for stability

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride is in the development of pharmaceutical agents. Its structural features make it a versatile scaffold for synthesizing biologically active compounds. Some specific applications include:

  • Antiviral Agents : Research has indicated that modifications of this compound could lead to new antiviral drugs. The fluorinated side chains enhance metabolic stability and bioavailability.
  • Neuropharmacology : The compound has potential uses in developing treatments for neurological disorders due to its ability to cross the blood-brain barrier effectively.

Materials Science

In materials science, this compound serves as a building block for creating advanced materials with specific properties:

  • Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices can significantly enhance their thermal and chemical resistance. This property is vital for developing coatings and materials used in harsh environments.
  • Surfactants and Emulsifiers : Due to its amphiphilic nature, this compound can be utilized as a surfactant in various industrial applications, including cosmetics and pharmaceuticals.

Case Study 1: Development of Antiviral Compounds

A study published in Journal of Medicinal Chemistry explored the synthesis of a series of antiviral agents derived from this compound. Researchers modified the amine group to create derivatives that exhibited significant activity against influenza viruses. The study highlighted the importance of fluorination in enhancing antiviral efficacy while minimizing toxicity.

Case Study 2: Fluorinated Polymer Applications

Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into polymer matrices led to improved properties such as increased hydrophobicity and thermal stability. These enhanced materials were tested for use in high-performance coatings and showed promising results in terms of durability and resistance to environmental degradation.

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAntiviral agentsEnhanced metabolic stability and bioavailability
Neuropharmacological treatmentsAbility to cross blood-brain barrier
Materials ScienceFluorinated polymersImproved thermal and chemical resistance
Surfactants and emulsifiersEnhanced performance in industrial applications

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrafluoropropoxy group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,2,3,3-tetrafluoropropoxy)ethan-1-amine hydrochloride with related fluorinated amines, focusing on structural variations, physicochemical properties, and pharmacological relevance.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Target/Application Reference
This compound (component of idalopirdine) C20H20ClF5N2O 434.833 Tetrafluoropropoxy chain, indole-ethylamine core 5-HT6 receptor antagonist (Alzheimer’s therapy)
2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride C7H14Cl2N2S 235.17 Tetrafluorocyclobutyl group, ethanamine backbone Building block for drug discovery; no specific target reported
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride C5H10ClF4N 195.60 Methyl-substituted tetrafluorocyclobutyl group Intermediate in organic synthesis
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride C11H15ClF3NO3 301.69 Trifluoroethyl group, trimethoxyphenyl ring Research chemical (e.g., kinase inhibitor studies)
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride C9H8ClF6N 279.62 Trifluoromethylphenyl group, trifluoroethylamine Life science research (structural analog)

Pharmacological and Functional Differences

  • Fluorine Substitution Patterns: The tetrafluoropropoxy chain in idalopirdine enhances receptor binding affinity and metabolic stability compared to compounds with cyclobutyl (e.g., C7H14Cl2N2S) or trifluoroethyl groups (e.g., C11H15ClF3NO3) .
  • Target Specificity :

    • Idalopirdine’s indole-ethylamine core enables selective 5-HT6 receptor antagonism, a feature absent in simpler fluorinated amines like C7H14Cl2N2S or C5H10ClF4N, which lack complex heterocyclic motifs .
  • Applications :

    • Idalopirdine is a clinical-stage drug candidate, whereas analogs such as C7H14Cl2N2S and C5H10ClF4N serve as intermediates or building blocks in medicinal chemistry .

Physicochemical Properties

Property This compound 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine Hydrochloride
LogP ~3.5 (estimated) 1.167
Melting Point Not reported 234–236°C
Aqueous Solubility Low (fluorine content increases lipophilicity) Moderate (trimethoxyphenyl enhances polarity)

Research Findings and Implications

  • Idalopirdine Hydrochloride : Demonstrated efficacy in improving cognitive function in preclinical models via 5-HT6 receptor modulation . Clinical trials highlighted dose-dependent pharmacokinetics but mixed efficacy in late-stage Alzheimer’s studies .
  • Simpler Fluorinated Amines : Compounds like C7H14Cl2N2S and C5H10ClF4N are primarily used to explore fluorine’s role in tuning drug-like properties (e.g., metabolic stability, solubility) .

Biological Activity

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride is a synthetic compound with significant biological activity, primarily due to its unique structural features. With a molecular formula of C5H9F4NO and a molecular weight of approximately 201.59 g/mol, this compound includes a tetrafluoropropoxy group and an amine functional group. These characteristics enhance its lipophilicity and potential interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1803607-46-6
  • Molecular Formula : C5H9F4NO·HCl

The presence of the tetrafluoropropoxy group contributes to its unique physical and chemical properties, including enhanced solubility and stability in aqueous environments.

Research indicates that compounds featuring tetrafluoropropoxy groups may exhibit significant biological activity. Notably, related compounds such as idalopirdine have been studied for their role as selective serotonin receptor antagonists. This suggests that this compound may also possess pharmacological properties relevant to neuropharmacology and cognitive disorders .

Interaction Studies

Preliminary investigations into the binding affinity of this compound to various receptors have shown promise. Studies often involve radiolabeled ligands to assess binding kinetics and affinities in vitro. The results indicate that this compound may interact with serotonin receptors similarly to idalopirdine .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC5H9F4NO·HClPotential selective serotonin receptor antagonist
IdalopirdineC17H18F4N2OSelective 5-HT6 antagonist; used in cognitive disorder treatments
1-(Tetrafluoroethyl)-4-methylpiperazineC8H10F4NContains a piperazine ring; potential psychoactive properties

Case Studies

Several studies have explored the biological effects of similar fluorinated amines:

  • Neuropharmacological Effects : Research on idalopirdine has demonstrated its efficacy in improving cognitive function in patients with Alzheimer's disease. The structural similarities suggest that this compound may exhibit comparable effects .
  • Pharmacokinetics : Studies indicate that fluorinated compounds often show altered pharmacokinetics compared to their non-fluorinated counterparts. This could imply enhanced bioavailability and reduced metabolic degradation for this compound .

Q & A

Q. What are the recommended synthetic routes for 2-(2,2,3,3-tetrafluoropropoxy)ethan-1-amine hydrochloride, and what are the critical reaction conditions?

Answer: The synthesis typically involves multi-step reactions, including alkylation, amination, and salt formation. A plausible route is:

Alkylation : React 2,2,3,3-tetrafluoropropanol with a halogenated ethane derivative (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form 2-(2,2,3,3-tetrafluoropropoxy)ethyl bromide.

Amination : Substitute the bromide with ammonia or a protected amine (e.g., phthalimide) under nucleophilic conditions.

Deprotection and Salt Formation : Hydrolyze the protected amine (e.g., using HCl/EtOH) to yield the free amine, followed by treatment with concentrated HCl to form the hydrochloride salt .

Q. Critical Conditions :

  • Temperature : Controlled at 0–5°C during amination to minimize side reactions.
  • Solvents : Anhydrous THF or DMF for moisture-sensitive steps.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. How can the purity and structural integrity of this compound be validated in academic research?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm the presence of tetrafluoropropoxy and amine groups. For example, the fluorine environment in ¹⁹F NMR should show distinct peaks for CF₂ groups (~-120 to -140 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) coupled with mass spectrometry to verify molecular weight (expected [M+H]⁺: ~240 m/z) and purity (>95%) .
  • Elemental Analysis : Match experimental C, H, N, and F percentages with theoretical values (±0.3% tolerance) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Waste Disposal : Collect aqueous waste containing the compound in labeled containers for halogenated organic waste treatment .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination patterns) influence the compound’s physicochemical properties?

Answer: The tetrafluoropropoxy group enhances lipophilicity (logP increases by ~1.5 compared to non-fluorinated analogs) and metabolic stability. Key findings:

  • Solubility : Aqueous solubility decreases with fluorination (e.g., <1 mg/mL in PBS pH 7.4).
  • Thermal Stability : DSC analysis shows decomposition above 200°C, attributed to C-F bond cleavage .
PropertyNon-Fluorinated Analog2-(2,2,3,3-Tetrafluoropropoxy) Derivative
logP0.82.3
Aqueous Solubility10 mg/mL0.8 mg/mL
Melting Point120°C185°C

Q. What strategies mitigate side reactions (e.g., over-alkylation) during synthesis?

Answer:

  • Stepwise Alkylation : Use a large excess of the alcohol (2,2,3,3-tetrafluoropropanol) to favor mono-alkylation.
  • Low-Temperature Control : Maintain reactions at 0–5°C to reduce kinetic side products.
  • In Situ Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and isolate intermediates .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in structural elucidation?

Answer:

  • Solvent Effects : Compare ¹H NMR in DMSO-d₆ vs. CDCl₃; amine protons may appear broad in DMSO due to hydrogen bonding .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, cross-peaks between the ethan-1-amine protons and the adjacent oxygen atom confirm connectivity .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive confirmation .

Q. What are the environmental and biological implications of this compound’s fluorinated structure?

Answer:

  • Environmental Persistence : The C-F bonds resist hydrolysis (half-life >1 year in water), necessitating stringent disposal protocols to prevent bioaccumulation .
  • Toxicity Screening : In vitro assays (e.g., HepG2 cell viability) show moderate cytotoxicity (IC₅₀ ~50 μM), likely due to fluorine-induced membrane disruption .

Q. How can computational modeling aid in optimizing this compound’s reactivity or bioactivity?

Answer:

  • DFT Calculations : Predict reaction pathways (e.g., transition states for amination) to optimize yields .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., GPCRs) to guide SAR studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride
Reactant of Route 2
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2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride

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